molecular formula C14H21NO2 B495900 N-(tert-butyl)-4-isopropoxybenzamide

N-(tert-butyl)-4-isopropoxybenzamide

Cat. No.: B495900
M. Wt: 235.32g/mol
InChI Key: PNQFABPWOVLOAA-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and an isopropoxy substituent at the para position of the benzene ring. This compound belongs to a class of molecules where bulky alkyl groups (e.g., tert-butyl) and alkoxy substituents (e.g., isopropoxy) are strategically incorporated to modulate physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

Such structural features are common in pharmaceuticals and agrochemicals, where stability and bioavailability are critical .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32g/mol

IUPAC Name

N-tert-butyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H21NO2/c1-10(2)17-12-8-6-11(7-9-12)13(16)15-14(3,4)5/h6-10H,1-5H3,(H,15,16)

InChI Key

PNQFABPWOVLOAA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(C)(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: tert-Butyl vs. Other Alkyl/Aryl Groups

The tert-butyl substituent in N-(tert-butyl)-4-isopropoxybenzamide can be compared to other alkyl or aryl groups in analogous benzamides:

Compound Substituent (R) Lipophilicity (logP) Metabolic Stability Applications
This compound tert-butyl High (~3.5 estimated) High (due to steric bulk) Drug intermediates, materials
N-methyl-4-methoxybenzamide methyl Moderate (~2.1) Moderate Synthetic intermediates
N-phenyl-4-ethoxybenzamide phenyl High (~3.8) Low (prone to oxidation) Polymer additives

Key Findings :

  • The tert-butyl group confers superior metabolic stability compared to methyl or phenyl groups due to its steric bulk, which hinders enzymatic access .
  • Isopropoxy (logP ~1.7) offers a balance between lipophilicity and solubility compared to methoxy (logP ~1.2) or ethoxy (logP ~2.0) groups .

Structural and Conformational Analysis

highlights the conformational impact of tert-butyl groups in a piperidine-based oxime compound. In this compound:

  • The tert-butyl group likely induces a chair-like conformation in flexible regions of the molecule, enhancing rigidity.

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